2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2OS It is known for its unique structure, which includes a thiazole ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride typically involves the reaction of 2-chloromethylthiazole with pyrrolidine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole
- 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrobromide
- 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole sulfate
Uniqueness
2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride is unique due to its specific combination of a thiazole ring and a pyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. The hydrochloride salt form enhances its solubility and stability, further contributing to its utility in research and industrial settings .
Properties
Molecular Formula |
C8H12Cl2N2OS |
---|---|
Molecular Weight |
255.16 g/mol |
IUPAC Name |
2-chloro-5-(pyrrolidin-3-yloxymethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H11ClN2OS.ClH/c9-8-11-4-7(13-8)5-12-6-1-2-10-3-6;/h4,6,10H,1-3,5H2;1H |
InChI Key |
PDZBNCWCASKNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OCC2=CN=C(S2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.